Superior Potency Against KRAS G12D Mutant Compared to BAY-293
Sos1-IN-8 exhibits an IC₅₀ of 11.6 nM against the SOS1-G12D mutant [1]. This represents a 4.5-fold improvement in potency compared to the benchmark SOS1 inhibitor BAY-293, which displays an IC₅₀ of 52 nM for SOS1-mediated KRAS activation in a comparable biochemical assay . This differential potency may translate to more effective suppression of KRAS-GTP loading in G12D-mutant models.
| Evidence Dimension | Biochemical inhibitory potency against SOS1-G12D mutant |
|---|---|
| Target Compound Data | IC₅₀ = 11.6 nM |
| Comparator Or Baseline | BAY-293: IC₅₀ = 52 nM |
| Quantified Difference | 4.5-fold higher potency |
| Conditions | In vitro biochemical assay; exact conditions differ slightly between studies but both measure inhibition of SOS1-mediated KRAS activation. |
Why This Matters
Researchers focused on KRAS G12D-driven cancers (e.g., pancreatic, colorectal) may find Sos1-IN-8 a more potent tool for interrogating SOS1 dependency than BAY-293.
- [1] WO2022017339A1 (Compound 2). Pyrazole derivatives as SOS1 inhibitors. View Source
